VEGFR-2 Inhibitory Potency
Apatinib metabolite M1-1 exhibits a VEGFR-2 IC50 of 19.2 nM, representing a 10-fold reduction in potency compared to parent apatinib (IC50 = 1.90 nM) but a 9.3-fold greater potency than the diastereomeric metabolite M1-2 (IC50 = 179 nM) [1]. This intermediate potency profile distinguishes M1-1 as a partially active metabolite that retains measurable VEGFR-2 engagement.
| Evidence Dimension | VEGFR-2 IC50 (nM) |
|---|---|
| Target Compound Data | 19.2 nM |
| Comparator Or Baseline | Apatinib: 1.90 nM; M1-2: 179 nM |
| Quantified Difference | 10-fold reduction vs. apatinib; 9.3-fold higher potency vs. M1-2 |
| Conditions | Recombinant human VEGFR-2 kinase activity assay |
Why This Matters
Procurement of M1-1 is essential for studies requiring a VEGFR-2 inhibitor with intermediate potency or for validating metabolite-specific contributions in pharmacological assays.
- [1] Ding, J., Chen, X., Dai, X., & Zhong, D. (2013). Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans. Drug Metabolism and Disposition, 41(6), 1195-1210. View Source
